molecular formula C22H23NO2S B14389315 N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline CAS No. 88103-87-1

N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline

Cat. No.: B14389315
CAS No.: 88103-87-1
M. Wt: 365.5 g/mol
InChI Key: VBNDOZZRDYJMMJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a complex structure with multiple functional groups, including a dimethylamino group, a sulfonyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride is then reacted with N,N-dimethylaniline in the presence of a base such as pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of sulfonic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The sulfonyl group, in particular, plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler analog with similar amine functionality but lacking the sulfonyl group.

    4-Methylbenzenesulfonamide: Contains the sulfonyl group but lacks the dimethylamino group.

    N,N-Dimethyl-4-aminobenzene: Similar structure but without the sulfonyl group.

Uniqueness

N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

88103-87-1

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]aniline

InChI

InChI=1S/C22H23NO2S/c1-17-9-15-21(16-10-17)26(24,25)22(18-7-5-4-6-8-18)19-11-13-20(14-12-19)23(2)3/h4-16,22H,1-3H3

InChI Key

VBNDOZZRDYJMMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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